
Hydridosulfur(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanylium is a sulfur hydride.
科学的研究の応用
Hydrodesulfurization Mechanisms
Hydridosulfur(1+), as a component in sulfur vacancy studies, plays a significant role in hydrodesulfurization (HDS). Research by (Zheng et al., 2017) indicates sulfur vacancies in MoS2 edge structures impact thiophene HDS, affecting the formation of intermediates and products in both direct desulfurization (DDS) and hydrogenation pathways.
Hydrogenases in Bacterial Metabolism
Hydridosulfur(1+) relates to the study of hydrogenases in bacteria like Desulfovibrio vulgaris, which utilize hydrogen. (Caffrey et al., 2007) explored how these hydrogenases aid in the oxidation of molecular hydrogen, impacting growth rates and gene expression in various environments.
Biofuel Cells
In biofuel cells, hydridosulfur(1+) derivatives can be pivotal. (Hambourger et al., 2008) investigated the use of [FeFe]-hydrogenase from Clostridium acetobutylicum for hydrogen production in a photoelectrochemical biofuel cell, emphasizing the catalytic role of these enzymes in hydrogen evolution.
Metal Hydrides in Engineering
Metal hydrides, which often involve hydridosulfur(1+) ions, have applications in various engineering systems. (Bhuiya et al., 2015) reviewed the use of metal hydrides in thermal and energy systems, actuation, sensing, and nuclear applications.
Diferrous Terminal Hydride in Enzymatic Studies
In the context of Fe-only hydrogenases, diferrous terminal hydride species, closely related to hydridosulfur(1+), have been characterized. (Van der Vlugt et al., 2005) provided insights into the mechanistic aspects of these hydrogenases, contributing to our understanding of hydrogen activation in biological systems.
CO2 Conversion Using Hydrogen and Bacteria
The interaction of hydridosulfur(1+) with other elements can be instrumental in processes like CO2 conversion. (Ramachandriya et al., 2013) demonstrated how acetogenic bacteria can metabolize H2 and CO2, producing fuels like ethanol, indicating the potential of such systems in clean energy applications.
Chemical Imaging of Hydrogen Sulfide
Research by (Lin et al., 2015) on chemical probes for hydrogen sulfide (H2S) imaging provides insights into the detection and biological roles of reactive sulfur species, including derivatives of hydridosulfur(1+).
特性
分子式 |
HS+ |
|---|---|
分子量 |
33.08 g/mol |
IUPAC名 |
sulfanylium |
InChI |
InChI=1S/HS/h1H/q+1 |
InChIキー |
GSVBMMRCPHEJKN-UHFFFAOYSA-N |
正規SMILES |
[SH+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)
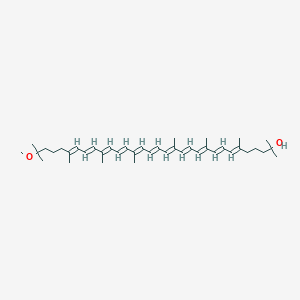


![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)
![2-[6-Carboxy-4,5-dihydroxy-3-(7-methyloctanoylamino)oxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44,64-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1255295.png)
![4-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-nitrobenzoic acid](/img/structure/B1255298.png)
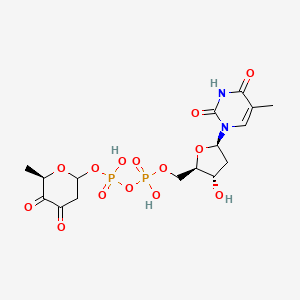
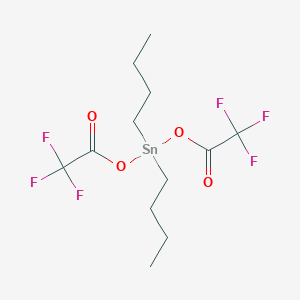
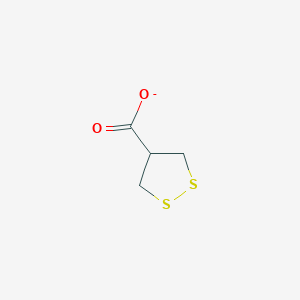
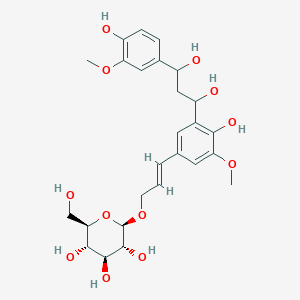

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)